8-Methyloctahydropyrrolo[1,2-a]pyrimidine
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Overview
Description
8-Methyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused bicyclic system, makes it an interesting subject for synthetic and pharmacological research.
Preparation Methods
The synthesis of 8-Methyloctahydropyrrolo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate amines with aldehydes or ketones, followed by cyclization reactions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can lead to the formation of the desired pyrrolo[1,2-a]pyrimidine scaffold . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
8-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
8-Methyloctahydropyrrolo[1,2-a]pyrimidine has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 8-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens, thereby exhibiting antimicrobial effects . In cancer research, it can interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
8-Methyloctahydropyrrolo[1,2-a]pyrimidine can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines . These compounds share a similar fused bicyclic structure but differ in their specific ring systems and substituents. The uniqueness of this compound lies in its specific biological activities and synthetic accessibility .
Similar Compounds
Imidazo[1,2-a]pyrimidines: Known for their wide range of biological activities and applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Used in optical applications and known for their tunable photophysical properties.
Properties
CAS No. |
192800-00-3 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
8-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H16N2/c1-7-3-6-10-5-2-4-9-8(7)10/h7-9H,2-6H2,1H3 |
InChI Key |
DEMFXQGFLBWXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C1NCCC2 |
Origin of Product |
United States |
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